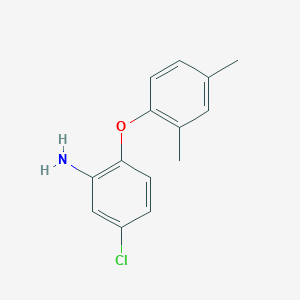
5-Chloro-2-(2,4-dimethylphenoxy)aniline
説明
準備方法
The synthesis of 5-Chloro-2-(2,4-dimethylphenoxy)aniline can be achieved through various methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the reduction of nitroarenes, which can be achieved using various reducing agents .
化学反応の分析
5-Chloro-2-(2,4-dimethylphenoxy)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.
科学的研究の応用
5-Chloro-2-(2,4-dimethylphenoxy)aniline is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-2-(2,4-dimethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
類似化合物との比較
5-Chloro-2-(2,4-dimethylphenoxy)aniline can be compared to other similar compounds, such as:
2,5-Dichloroaniline: This compound has two chlorine atoms and exhibits different reactivity and applications.
5-Chloro-2-(2,3-dimethylphenoxy)aniline: This is a structural isomer with the same molecular formula but different positioning of the methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity.
生物活性
5-Chloro-2-(2,4-dimethylphenoxy)aniline is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- IUPAC Name : this compound
This compound features a chloro group and a dimethylphenoxy moiety attached to an aniline structure, which contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that derivatives of aniline compounds, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the presence of halogens (like chlorine) and specific functional groups enhances their antimicrobial activity .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
- Disruption of Cellular Processes : The interaction with cellular components can lead to apoptosis in cancer cells. This is particularly relevant in the context of drug development for cancer therapy .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various aniline derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the aniline structure significantly influenced antimicrobial potency. The study suggested that compounds with electron-withdrawing groups like chlorine were more effective .
Case Study 2: Cytotoxicity Evaluation
Another research effort focused on the cytotoxic effects of diarylaniline derivatives on cancer cell lines. In vitro assays revealed that certain derivatives led to significant cell death at micromolar concentrations. The study emphasized the importance of substituent position on the aniline ring in determining biological activity .
Table 1: Summary of Biological Activities
特性
IUPAC Name |
5-chloro-2-(2,4-dimethylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-3-5-13(10(2)7-9)17-14-6-4-11(15)8-12(14)16/h3-8H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMSDCGRGSGISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263338 | |
| Record name | 5-Chloro-2-(2,4-dimethylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937606-29-6 | |
| Record name | 5-Chloro-2-(2,4-dimethylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937606-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(2,4-dimethylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















